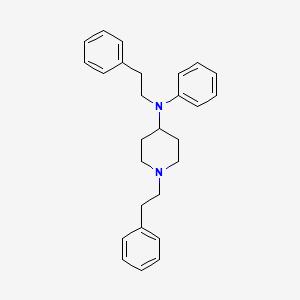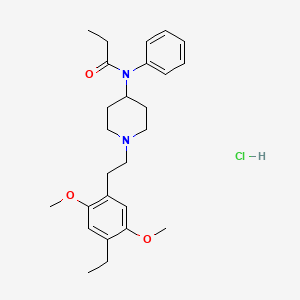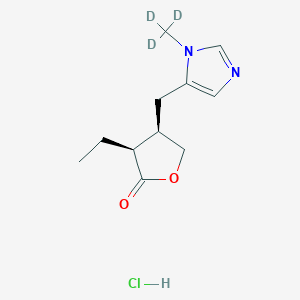
Anlotinib (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anlotinib (hydrochloride) is a novel, orally administered tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, fibroblast growth factor receptor, platelet-derived growth factor receptors, and c-kit . It has shown significant efficacy in treating various cancers, including non-small cell lung cancer, soft tissue sarcoma, medullary thyroid carcinoma, and metastatic renal cell carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anlotinib (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and involves specific reagents and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods: Industrial production of anlotinib (hydrochloride) follows Good Manufacturing Practices (GMP) to ensure the quality and consistency of the final product. The process involves large-scale synthesis, purification, and formulation into oral dosage forms. The production is carried out in specialized facilities equipped with advanced technology to maintain stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions: Anlotinib (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized metabolites.
Reduction: Involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.
Substitution: Involves the replacement of one functional group with another, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of anlotinib (hydrochloride), which may have different pharmacological properties .
Scientific Research Applications
Anlotinib (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of tyrosine kinase inhibition and the development of new inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its role in inhibiting angiogenesis and tumor growth.
Industry: Employed in the pharmaceutical industry for the development of new anticancer drugs and formulations.
Mechanism of Action
Anlotinib (hydrochloride) exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, fibroblast growth factor receptor, platelet-derived growth factor receptors, and c-kit . These receptors play crucial roles in angiogenesis, cell proliferation, and tumor growth. By inhibiting these receptors, anlotinib (hydrochloride) disrupts the signaling pathways involved in tumor growth and angiogenesis, leading to reduced tumor progression and improved patient outcomes .
Comparison with Similar Compounds
Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.
Sorafenib: A multi-kinase inhibitor used to treat advanced renal cell carcinoma and hepatocellular carcinoma.
Sunitinib: A tyrosine kinase inhibitor used to treat renal cell carcinoma and gastrointestinal stromal tumors.
Pazopanib: A multi-kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.
Comparison: Anlotinib (hydrochloride) is unique in its ability to target multiple receptor tyrosine kinases with a lower incidence of severe side effects compared to other tyrosine kinase inhibitors like sunitinib . It has shown promising efficacy in various cancers, making it a valuable addition to the arsenal of anticancer therapies .
Properties
Molecular Formula |
C23H23ClFN3O3 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinolin-7-yl]oxymethyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C23H22FN3O3.ClH/c1-13-9-15-16(27-13)3-4-19(22(15)24)30-18-5-8-26-17-11-21(20(28-2)10-14(17)18)29-12-23(25)6-7-23;/h3-5,8-11,27H,6-7,12,25H2,1-2H3;1H |
InChI Key |
GTAUHBAHFJIAQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Aminopropyl 6-amino-2-[[2-(2-naphthalen-2-yl-1H-benzo[g]indol-3-yl)acetyl]amino]hexanoate](/img/structure/B10783264.png)
![decyl (Z)-6-[(1S,2S,3R,4R)-3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate](/img/structure/B10783278.png)
![6-methoxy-2-(5-methyl-2-furanyl)-N-(1-methyl-4-piperidinyl)-7-[3-(1-pyrrolidinyl)propoxy]-4-quinolinamine](/img/structure/B10783280.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10783309.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide](/img/structure/B10783316.png)


![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B10783343.png)




![4-[3,4-Dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783374.png)
